molecular formula C12H9Cl2NO B3025632 [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol CAS No. 887974-84-7

[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol

Cat. No. B3025632
M. Wt: 254.11 g/mol
InChI Key: LMYUDPMZUDMWTI-UHFFFAOYSA-N
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Description

“[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol” is a chemical compound with a molecular weight of 254.11 . It is also known by its IUPAC name, [6-(3,5-dichlorophenyl)-3-pyridinyl]methanol . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for “[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol” is 1S/C12H9Cl2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-6,16H,7H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol” is a white to yellow solid . . The compound should be stored at a temperature of +4°C .

Scientific Research Applications

1. Catalytic Activity in Iron(III) Complexes

The compound has been studied in the context of iron(III) complexes. Duda, Pascaly, and Krebs (1997) explored an iron(III) system reacting with various catechols, demonstrating efficient catalytic activity, particularly with 3,5-di-tert-butylcatechol (Duda, Pascaly, & Krebs, 1997).

2. Impact on Lipid Dynamics in Biological Membranes

Nguyen et al. (2019) investigated methanol's role in influencing lipid dynamics within biological and synthetic membranes. Their findings highlight methanol's significant effects on lipid transfer and flip-flop kinetics, which has implications for the understanding of membrane structure-function relationships (Nguyen et al., 2019).

3. Chelation and Structural Studies in Rhenium(V) Complexes

Research by Gerber et al. (1997) focused on the chelation properties of pyridine-2,6-bis(methanol) in a rhenium(V) complex, revealing insights into the structural characteristics and coordination behavior of such compounds (Gerber et al., 1997).

4. Synthesis and Characterization in Organometallic Chemistry

Anderson et al. (2013) conducted a comprehensive study on the synthesis, spectroscopic, and electronic properties of rhenium(I) complexes, contributing significantly to the field of organometallic chemistry (Anderson et al., 2013).

5. Biocatalytic Synthesis in Microreaction Systems

Chen et al. (2021) reported on the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. Their research demonstrates the potential for efficient and green synthesis methodologies in pharmaceutical and chemical industries (Chen et al., 2021).

6. Anion Recognition in Mixed Alcohol-Aqueous Solutions

Duke et al. (2012) explored the synthesis and anion recognition capabilities of new receptors in alcohol and mixed alcohol-aqueous solutions. This research contributes to the development of novel sensing materials for anions in complex media (Duke et al., 2012).

7. Influence on Thermodynamics and Kinetics of Zinc Binding

Gong and Gibb (2004) investigated how the substituents in tris-pyridyl methanol derivatives impact the thermodynamics and kinetics of zinc binding. This research provides valuable insights into the interactions between ligands and metal ions (Gong & Gibb, 2004).

Safety And Hazards

The safety data sheet (SDS) for “[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol” can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

[6-(3,5-dichlorophenyl)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-6,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYUDPMZUDMWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647020
Record name [6-(3,5-Dichlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol

CAS RN

1261268-87-4
Record name [6-(3,5-Dichlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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